molecular formula C14H8Cl2O3 B6321556 3,3'-Oxydibenzoyl chloride CAS No. 19434-44-7

3,3'-Oxydibenzoyl chloride

Cat. No.: B6321556
CAS No.: 19434-44-7
M. Wt: 295.1 g/mol
InChI Key: NZUHAGMVTPMOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Oxydibenzoyl chloride is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl chloride groups connected by an oxygen atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Oxydibenzoyl chloride typically involves the reaction of 3,3’-dihydroxybenzophenone with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

3,3’-Dihydroxybenzophenone+Thionyl chloride3,3’-Oxydibenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3,3'-Dihydroxybenzophenone} + \text{Thionyl chloride} \rightarrow \text{3,3'-Oxydibenzoyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3,3’-Dihydroxybenzophenone+Thionyl chloride→3,3’-Oxydibenzoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually performed in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 70°C to ensure complete conversion of the starting material .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Oxydibenzoyl chloride follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient stirring and temperature control. The use of thionyl chloride in excess ensures the complete conversion of the starting material, and the by-products (sulfur dioxide and hydrogen chloride) are removed through appropriate scrubbing systems to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,3’-Oxydibenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3’-dihydroxybenzophenone and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with diamines to form polyamides.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Dihydroxybenzophenone: Formed from hydrolysis.

Scientific Research Applications

3,3’-Oxydibenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 3,3’-Oxydibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon atoms are susceptible to nucleophilic attack, leading to the formation of various derivatives such as amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Oxydibenzoyl chloride: Similar structure but with the oxygen atom connecting the benzoyl chloride groups at the para position.

    3,4’-Oxydibenzoyl chloride: Similar structure but with the oxygen atom connecting the benzoyl chloride groups at the meta and para positions.

Uniqueness

3,3’-Oxydibenzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This compound’s ortho-substitution pattern allows for distinct interactions and applications compared to its para- and meta-substituted analogs .

Properties

IUPAC Name

3-(3-carbonochloridoylphenoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-13(17)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHAGMVTPMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307839
Record name 3,3′-Oxybis[benzoyl chloride]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19434-44-7
Record name 3,3′-Oxybis[benzoyl chloride]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19434-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Oxybis[benzoyl chloride]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.